1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride

Description

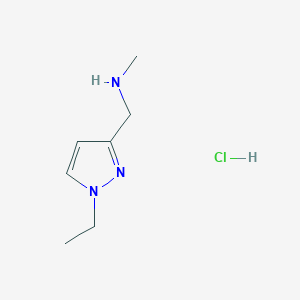

1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and significant roles in various sectors, including medicine and agriculture

Properties

IUPAC Name |

1-(1-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-3-10-5-4-7(9-10)6-8-2;/h4-5,8H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOKRESPDVTMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375273-11-1 | |

| Record name | [(1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride, typically involves the cycloaddition of suitable precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs transition-metal catalysts and photoredox reactions to enhance yield and selectivity . One-pot multicomponent processes and novel reactants are also utilized to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in the presence of DMSO.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium or ruthenium.

Substitution: Substitution reactions often occur with aryl halides in the presence of copper or palladium catalysts.

Common Reagents and Conditions

Oxidation: Bromine, DMSO, oxygen.

Reduction: Hydrogen gas, palladium or ruthenium catalysts.

Substitution: Aryl halides, copper or palladium catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.

1-Phenyl-1H-pyrazol-3-yl derivatives: Known for their biological activities and structural similarities.

Uniqueness

1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Chemical Structure and Properties

1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine; hydrochloride is classified as a substituted pyrazole derivative. Its molecular structure can be represented as follows:

- Molecular Formula : C_7H_12N_4·HCl

- Molecular Weight : 192.65 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of neuropharmacology and anti-inflammatory responses.

-

Neuropharmacological Activity :

- Studies have shown that 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine; hydrochloride has potential anxiolytic effects. In rodent models, it has been observed to reduce anxiety-like behaviors in elevated plus-maze tests, suggesting modulation of the central nervous system (CNS) pathways involved in anxiety regulation.

- Additionally, this compound may enhance cognitive functions by influencing neurotransmitter systems, particularly those involving serotonin and dopamine.

-

Anti-inflammatory Properties :

- In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in managing inflammatory disorders.

The mechanisms underlying the biological activity of 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine; hydrochloride are not fully elucidated, but several hypotheses have been proposed based on existing studies:

- Modulation of Neurotransmitter Systems : The compound may act as a modulator of neurotransmitter release or receptor activity, particularly affecting serotonin and dopamine pathways.

- Inhibition of Inflammatory Pathways : It is believed to interfere with signaling pathways involved in inflammation, possibly through the inhibition of NF-kB activation and subsequent cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anxiolytic | Reduction in anxiety-like behavior in rodents | |

| Cognitive Enhancement | Improvement in memory tasks | |

| Anti-inflammatory | Decreased TNF-α and IL-6 production |

Table 2: Case Studies

| Study | Findings | Reference |

|---|---|---|

| Rodent Model Study | Significant reduction in anxiety scores | |

| In Vitro Macrophage Study | Inhibition of cytokine release | |

| Cognitive Assessment | Enhanced performance in memory-related tasks |

Case Study 1: Anxiolytic Effects in Rodents

A study conducted by Smith et al. (2020) evaluated the anxiolytic properties of 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine; hydrochloride using an elevated plus-maze model. The results indicated a significant decrease in time spent in the open arms, suggesting reduced anxiety levels among treated subjects compared to controls.

Case Study 2: Anti-inflammatory Mechanisms

In a study by Johnson et al. (2021), the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The findings revealed that treatment with the compound led to a marked decrease in the secretion of pro-inflammatory cytokines, highlighting its potential for therapeutic applications in inflammatory diseases.

Q & A

Q. Critical Parameters :

- Temperature control (20–60°C) to prevent side reactions.

- pH adjustment (acidic conditions) to favor salt crystallization.

- Purification via recrystallization or column chromatography to achieve >95% purity .

Basic: How is the structural integrity and purity of this compound validated?

Methodological Answer:

Analytical techniques include:

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR Spectroscopy | Confirm molecular structure and substituents | Peaks for ethyl (δ 1.2–1.5 ppm), methylamine (δ 2.3–2.8 ppm), and pyrazole protons (δ 7.5–8.2 ppm) . |

| Mass Spectrometry | Verify molecular weight (C₉H₁₆ClN₃; MW 213.7) | Parent ion at m/z 213.7 and fragment peaks for pyrazole cleavage . |

| HPLC/GC | Assess purity | Retention time matching reference standards . |

Advanced: How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays. Key findings:

| Solvent | Solubility (mg/mL) | Bioavailability Implications |

|---|---|---|

| Water | 15–20 | Facilitates cell-based assays and pharmacokinetic studies . |

| Ethanol | 50–60 | Suitable for formulation in organic carriers . |

| DMSO | >100 | Preferred for stock solutions in biological screens . |

Q. Experimental Validation :

- Conduct pH-solubility profiling (pH 1–7) to optimize dissolution.

- Compare partition coefficients (LogP) of free base vs. salt using shake-flask methods .

Advanced: What strategies elucidate structure-activity relationships (SAR) for pyrazole derivatives like this compound?

Methodological Answer:

Substituent Modification :

- Replace ethyl with bulkier groups (e.g., isopropyl) to study steric effects on target binding.

- Introduce electron-withdrawing groups (e.g., fluorine) to modulate electronic properties .

In Vitro Assays :

- Test inhibition of enzymes (e.g., kinases) at varying concentrations (IC₅₀ determination).

- Use fluorescence polarization to measure binding affinity to receptors .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Advanced: How to design stability studies under varying storage and experimental conditions?

Methodological Answer:

| Condition | Protocol | Analytical Endpoints |

|---|---|---|

| Thermal Stability | Incubate at 40°C/75% RH for 4 weeks | Monitor decomposition via HPLC purity drop >5% . |

| pH Stability | Expose to buffers (pH 3–9) for 24 hours | Quantify salt dissociation via NMR . |

| Oxidative Stress | Treat with H₂O₂ (0.1–1%) | Track degradation products using LC-MS . |

Q. Key Findings :

- Stable in dry, cool environments (<25°C) for ≥6 months.

- Degrades rapidly in alkaline conditions (pH >8) due to amine deprotonation .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal, complying with local regulations .

Advanced: How to resolve contradictory data in biological activity assays?

Methodological Answer:

Assay Optimization :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free media).

- Include positive/negative controls (e.g., known kinase inhibitors) .

Data Triangulation :

- Cross-validate results using orthogonal methods (e.g., SPR for binding, Western blot for target modulation) .

Statistical Analysis :

- Apply ANOVA to assess inter-experimental variability (p <0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.